molecular formula C18H19NO4S B377868 ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403846-29-7

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B377868
CAS RN: 403846-29-7
M. Wt: 345.4g/mol
InChI Key: HMEPWDCYSZEVAM-UHFFFAOYSA-N
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Description

“Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound. It is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This compound has been synthesized and characterized in various studies .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H20N2O4S2 . The structure includes a cyclopenta[b]thiophene ring, which is a five-membered ring containing sulfur and carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and acylation . The amino-ester reacts with ethyl isothiocyanate in a cyclization reaction to form a thiazinone ring . The amino-ester is then acylated with chloroacetyl chloride to form the acylated ester .

Scientific Research Applications

Synthesis and Application in Antimicrobial and Antioxidant Studies

Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their potential in antimicrobial and antioxidant applications. For instance, compounds synthesized using similar structural frameworks demonstrated excellent antibacterial and antifungal activities, along with remarkable antioxidant potential. Docking studies further supported their pharmacological properties, indicating their suitability within the range of existing pharmaceuticals (K. Raghavendra et al., 2016).

Crystal Structure Analysis

The structural intricacies of this compound derivatives have been explored through crystallographic studies. These analyses reveal the compound's planar geometry and intermolecular hydrogen bonding, contributing to its potential pharmacological activities (سعید Menati et al., 2020).

Anticancer Activity Evaluation

Furthermore, certain derivatives of this compound have been synthesized and tested for their anticancer activity. Preliminary studies indicate that these compounds exhibit potent activity against colon HCT-116 human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (M. Abdel-Motaal et al., 2020).

Apoptosis-Inducing Agents for Breast Cancer

A notable study focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its efficacy as an apoptosis-inducing agent for breast cancer. It was found that certain compounds derived from this synthesis process significantly reduced cell viability in MCF-7 cells, thus demonstrating a promising avenue for the development of new anticancer therapeutics (E. Gad et al., 2020).

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it has been suggested that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, a related class of compounds, activate NRF2 via a non-electrophilic mechanism . They inhibit LPS Ec-stimulated inflammation in macrophages .

Future Directions

The future directions for research on this compound could include further investigation into its biological activity, such as its potential anti-inflammatory and anticancer properties . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

properties

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-12-8-6-10-14(12)24-17(15)19-16(20)11-7-4-5-9-13(11)22-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEPWDCYSZEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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